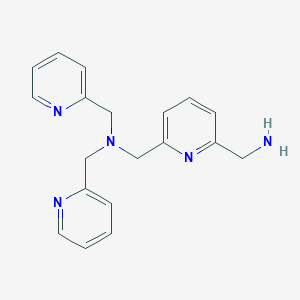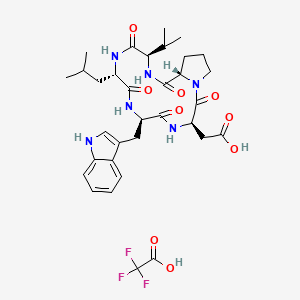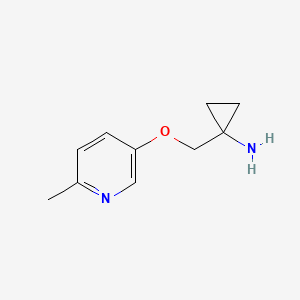
FM-red
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
FM-red, also known as PSH-red, is a red-emitting and environment-sensitive fluorescent probe. It is primarily used for selectively detecting and labeling protein thiols. This compound is particularly useful in imaging protein sulfhydryl groups in live cells and in vivo, as well as measuring the redox states of thioredoxin .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of FM-red involves the reaction of specific aromatic amines with aldehydes under controlled conditions to form the desired fluorescent probe. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and may involve heating to facilitate the formation of the product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: FM-red undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield reduced forms.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized thiol derivatives, while reduction may produce reduced thiol forms .
Scientific Research Applications
FM-red has a wide range of scientific research applications, including:
Chemistry: Used as a fluorescent probe to study redox reactions and thiol chemistry.
Biology: Employed in imaging protein sulfhydryl groups in live cells and tissues.
Medicine: Utilized in research to measure the redox states of thioredoxin, which is important in understanding oxidative stress and related diseases.
Industry: Applied in the development of diagnostic tools and assays for detecting protein thiols
Mechanism of Action
FM-red exerts its effects by binding to protein thiols, which results in a red-emitting fluorescence. The binding occurs through a specific interaction between the probe and the thiol groups on proteins. This interaction leads to a change in the fluorescence properties of this compound, allowing for the detection and imaging of protein thiols. The molecular targets include thioredoxin and other thiol-containing proteins, and the pathways involved are related to redox regulation and oxidative stress .
Comparison with Similar Compounds
FM-red is unique in its ability to selectively detect and label protein thiols with high sensitivity and specificity. Similar compounds include:
SynaptoRed C2: A red fluorescent dye used for staining synaptic vesicles and studying synaptic activity.
MitoTracker Deep Red: A fluorescent probe used for labeling mitochondria in live cells.
FilmTracer FM 1-43 Green: A lipophilic styryl compound used for plasma membrane and vesiculation studies.
This compound stands out due to its specific application in detecting protein thiols and its environment-sensitive fluorescence properties.
Properties
Molecular Formula |
C41H46ClN5O9 |
|---|---|
Molecular Weight |
788.3 g/mol |
IUPAC Name |
[2-[4-(dimethylamino)phenyl]-4-[2-[4-[4-(2,5-dioxopyrrol-1-yl)butanoylamino]piperidine-1-carbonyl]phenyl]chromen-7-ylidene]-diethylazanium;perchlorate |
InChI |
InChI=1S/C41H45N5O5.ClHO4/c1-5-44(6-2)31-17-18-33-35(27-36(51-37(33)26-31)28-13-15-30(16-14-28)43(3)4)32-10-7-8-11-34(32)41(50)45-24-21-29(22-25-45)42-38(47)12-9-23-46-39(48)19-20-40(46)49;2-1(3,4)5/h7-8,10-11,13-20,26-27,29H,5-6,9,12,21-25H2,1-4H3;(H,2,3,4,5) |
InChI Key |
AYCLQMGPYXYAKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC[N+](=C1C=CC2=C(C=C(OC2=C1)C3=CC=C(C=C3)N(C)C)C4=CC=CC=C4C(=O)N5CCC(CC5)NC(=O)CCCN6C(=O)C=CC6=O)CC.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[3,5-bis(4-formyl-3-hydroxyphenyl)phenyl]-2-hydroxybenzaldehyde](/img/structure/B11928438.png)
-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-YL]oxy}phenyl)methyl}benzenesulfonic acid](/img/structure/B11928444.png)
![(2R,4R)-1-[4,4-difluoro-1-(4-methoxyphenyl)cyclohexanecarbonyl]-4-fluoro-N-(1H-pyrazolo[4,3-b]pyridin-5-yl)pyrrolidine-2-carboxamide](/img/structure/B11928448.png)
![4,4'-Dimethoxy-[2,2'-bipyridine] 1,1'-dioxide](/img/structure/B11928459.png)
![N-[(2-amino-6-fluorophenyl)methyl]-N-[2-(1,1-dioxothian-4-yl)ethyl]-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide](/img/structure/B11928468.png)
![4-[(1E)-2-(4-bromophenyl)-1,2-diphenylethenyl]phenol](/img/structure/B11928473.png)

![[1-benzyl-1-[(4S,5S)-5-methyl-2-phenyl-4,5-dihydrooxazol-4-yl]-2-phenyl-ethoxy]-dicyclohexyl-phosphane;cyclooctane;iridium(1+);tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide](/img/structure/B11928479.png)
![2-[[4-(6-bromo-1H-indazol-4-yl)triazol-1-yl]methyl]-6-[(4,4-dimethylpiperidin-1-yl)methyl]imidazo[1,2-a]pyridine](/img/structure/B11928481.png)




